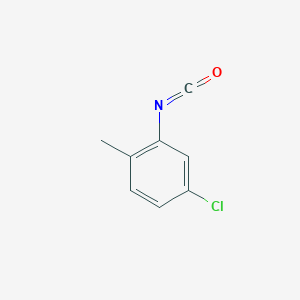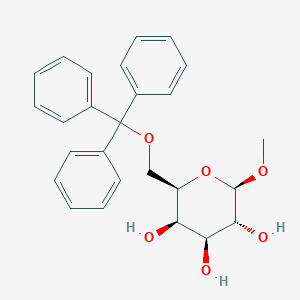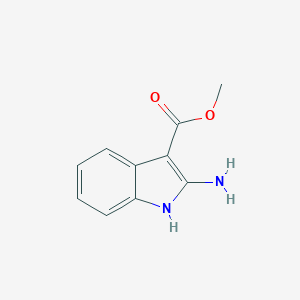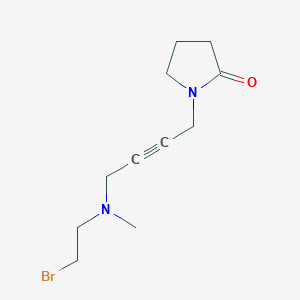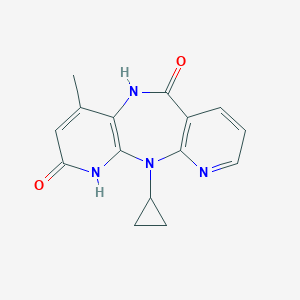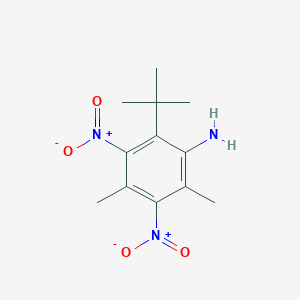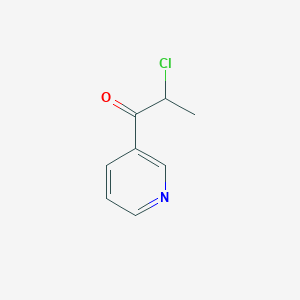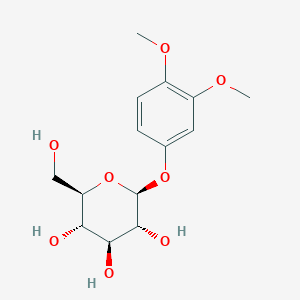
3,4-Dimethoxyphenyl beta-D-glucoside
描述
3,4-Dimethoxyphenyl beta-D-glucoside is a natural product that has garnered attention in the field of life sciencesThe compound has the molecular formula C14H20O8 and a molecular weight of 316.3 g/mol .
作用机制
Target of Action
3,4-Dimethoxyphenyl beta-D-glucoside is a natural product that has been shown to have a cytotoxic effect on cultured cells . This suggests that its primary targets are likely to be cellular structures or processes that are essential for cell survival.
Mode of Action
The compound is known to inhibit the expression of mucin genes and increase the levels of protocatechuic acid . This could potentially disrupt normal cellular functions, leading to cell death. It’s also suggested that the compound induces apoptosis and cell death , which further supports its cytotoxic activity.
Biochemical Pathways
The compound is metabolized through glucuronic acid metabolism . This process could potentially lead to the production of metabolites that have additional effects on the cell.
Result of Action
The primary result of the action of this compound is the induction of cell death . This is likely due to its cytotoxic effects and its ability to disrupt normal cellular functions.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenyl beta-D-glucoside can be synthesized through various chemical routes. One common method involves the glycosylation of 3,4-dimethoxyphenol with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the herbs of Phyllanthus emblica. The extraction process includes maceration, filtration, and purification steps to isolate the compound in high purity .
化学反应分析
Types of Reactions: 3,4-Dimethoxyphenyl beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学研究应用
3,4-Dimethoxyphenyl beta-D-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its antioxidant properties and its ability to protect cells from oxidative damage.
Medicine: Research has shown potential anti-inflammatory and skin-lightening properties, making it a candidate for pharmaceutical and cosmetic applications.
Industry: It is used in the development of natural product-based formulations and as a reference standard in analytical chemistry
相似化合物的比较
3,4-Dimethoxyphenol: Shares the methoxy groups but lacks the glucoside moiety.
Arbutin: A glycoside compound with similar skin-lightening properties.
Luteolin-7-O-beta-D-glucoside: Another glucoside with antioxidant and anti-inflammatory properties
Uniqueness: 3,4-Dimethoxyphenyl beta-D-glucoside is unique due to its specific combination of methoxy groups and glucoside moiety, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZDPFUIWTENT-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
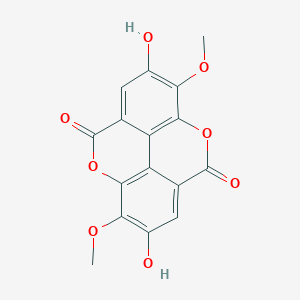
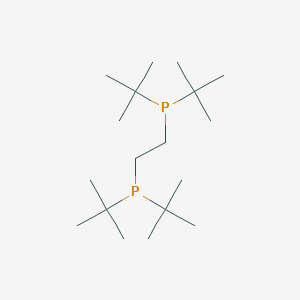
![5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
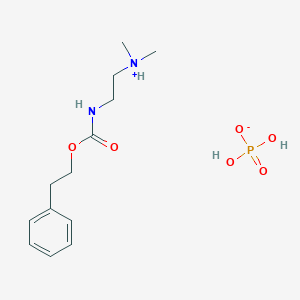
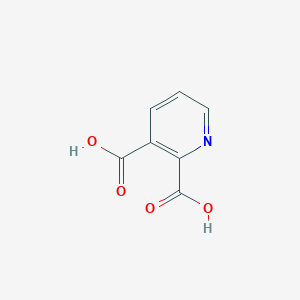
![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)
